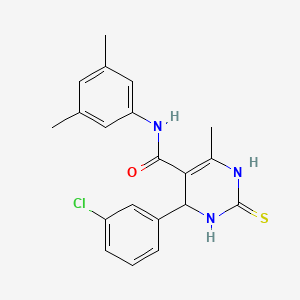
4-(3-chlorophenyl)-N-(3,5-dimethylphenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(3-chlorophenyl)-N-(3,5-dimethylphenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide is a useful research compound. Its molecular formula is C20H20ClN3OS and its molecular weight is 385.91. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
4-(3-chlorophenyl)-N-(3,5-dimethylphenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide is a compound of interest due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.
- Molecular Formula : C20H20ClN3O3S
- Molecular Weight : 417.9091 g/mol
- CAS Number : Not specified in the sources but can be derived from its structural components.
Anticancer Properties
Recent studies have shown that compounds similar in structure to this compound exhibit significant anticancer activity. For instance:
- Cytotoxicity Against Tumor Cells : Research indicates that certain tetrahydropyrimidine derivatives can induce apoptosis in various cancer cell lines. A study demonstrated that related compounds displayed selective cytotoxic effects against melanoma cells, suggesting a potential application in cancer therapy .
The biological mechanisms by which this compound exerts its effects are not fully elucidated but may involve:
- Inhibition of Key Enzymes : Similar compounds have been shown to inhibit enzymes critical for cancer cell proliferation and survival.
- Cell Cycle Arrest : Some studies reported that these compounds can induce cell cycle arrest at specific phases (e.g., S phase), thereby inhibiting further cell division .
Study 1: Antitumor Activity
A comparative study evaluated the antitumor efficacy of several tetrahydropyrimidine derivatives against human tumor cell lines. The results indicated that compounds with similar structures to the target compound exhibited IC50 values in the micromolar range against various cancer types. For example:
- Compound A : IC50 = 15 µM against HepG2 cells.
- Compound B : IC50 = 20 µM against DLD cells.
These findings suggest a promising avenue for further development of this class of compounds for cancer treatment .
Study 2: Structure-Activity Relationship (SAR)
Investigations into the structure-activity relationship revealed that modifications in the phenyl groups significantly affected biological activity. Compounds with electron-withdrawing groups (like chlorine) on the aromatic rings showed enhanced potency compared to their non-substituted counterparts. This indicates that strategic modifications could optimize therapeutic efficacy .
Summary of Findings
| Compound | Activity | IC50 (µM) | Cell Line |
|---|---|---|---|
| Compound A | Antitumor | 15 | HepG2 |
| Compound B | Antitumor | 20 | DLD |
| Target Compound | Potentially cytotoxic | Not yet determined | Various |
Propiedades
IUPAC Name |
4-(3-chlorophenyl)-N-(3,5-dimethylphenyl)-6-methyl-2-sulfanylidene-3,4-dihydro-1H-pyrimidine-5-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20ClN3OS/c1-11-7-12(2)9-16(8-11)23-19(25)17-13(3)22-20(26)24-18(17)14-5-4-6-15(21)10-14/h4-10,18H,1-3H3,(H,23,25)(H2,22,24,26) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KFXFLYPZORPUEE-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)NC(=O)C2=C(NC(=S)NC2C3=CC(=CC=C3)Cl)C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20ClN3OS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.9 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














